2-Ethoxycycloocta-2,4,6-trien-1-one
Description
2-Ethoxycycloocta-2,4,6-trien-1-one is an eight-membered cyclic ketone featuring a conjugated triene system and an ethoxy (-OCH₂CH₃) substituent at position 2. This compound belongs to the troponoid family, characterized by aromaticity and non-benzenoid conjugated systems.
Properties
CAS No. |
61173-49-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethoxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-12-10-8-6-4-3-5-7-9(10)11/h3-6,8H,2,7H2,1H3 |
InChI Key |
BNYRGUYHHGREOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cyclooctatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with good efficiency . Another method involves the use of transition metal-catalyzed cycloaddition reactions, where triynes undergo carbonylative cycloaddition in the presence of a rhodium catalyst and carbon monoxide .
Industrial Production Methods
Industrial production of 2-Ethoxycycloocta-2,4,6-trien-1-one may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclooctatriene ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclooctatriene compounds.
Scientific Research Applications
2-Ethoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to participate in different chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
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